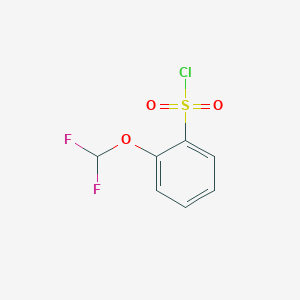

2-(Difluoromethoxy)benzene-1-sulfonyl chloride

CAS No.: 77798-10-8

Cat. No.: VC2455308

Molecular Formula: C7H5ClF2O3S

Molecular Weight: 242.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 77798-10-8 |

|---|---|

| Molecular Formula | C7H5ClF2O3S |

| Molecular Weight | 242.63 g/mol |

| IUPAC Name | 2-(difluoromethoxy)benzenesulfonyl chloride |

| Standard InChI | InChI=1S/C7H5ClF2O3S/c8-14(11,12)6-4-2-1-3-5(6)13-7(9)10/h1-4,7H |

| Standard InChI Key | CSAHXQVUVOUPEY-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)OC(F)F)S(=O)(=O)Cl |

| Canonical SMILES | C1=CC=C(C(=C1)OC(F)F)S(=O)(=O)Cl |

Introduction

Chemical Structure and Properties

2-(Difluoromethoxy)benzene-1-sulfonyl chloride is an organofluorine compound characterized by a benzene ring substituted with both a difluoromethoxy group and a sulfonyl chloride functional group. Its structure combines two reactive moieties that contribute to its versatility in chemical transformations.

Basic Identification Parameters

| Parameter | Value |

|---|---|

| Chemical Formula | C₇H₅ClF₂O₃S |

| Molecular Weight | 242.63 g/mol |

| CAS Number | 77798-10-8 |

| SMILES Notation | C1=CC=C(C(=C1)S(=O)(=O)Cl)OC(F)F |

| Physical State | Solid |

The compound features a benzene ring where the difluoromethoxy (-OCF₂H) group and the sulfonyl chloride (-SO₂Cl) group are positioned ortho to each other. This specific arrangement influences its reactivity patterns and applications in synthetic chemistry.

Physical and Chemical Properties

The difluoromethoxy group introduces specific electronic properties to the molecule, contributing to its stability and reactivity profiles. The presence of fluorine atoms typically enhances several pharmaceutical properties including metabolic stability, lipophilicity, and membrane permeability in derivative compounds. The sulfonyl chloride group is notably reactive, making this compound valuable as an electrophilic reagent in various organic transformations.

Synthesis Methods

Several synthetic routes have been developed for the preparation of 2-(Difluoromethoxy)benzene-1-sulfonyl chloride, with strategies typically involving functionalization of appropriately substituted benzene derivatives.

General Synthetic Approaches

The synthesis of this compound generally follows a multi-step process:

-

Preparation of an appropriately substituted 2-(difluoromethoxy)benzene derivative

-

Sulfonation of the aromatic ring

-

Conversion of the sulfonic acid group to sulfonyl chloride using chlorinating agents

The most common chlorinating agents employed include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or sulfuryl chloride (SO₂Cl₂).

Specific Synthetic Protocol

A representative synthesis route involves:

-

Treatment of 2-hydroxybenzene derivative with chlorodifluoromethane under basic conditions

-

Sulfonation using concentrated sulfuric acid or chlorosulfonic acid

-

Conversion to sulfonyl chloride using thionyl chloride

These reactions often require carefully controlled conditions, including anhydrous environments and specific temperature ranges to optimize yield and purity.

Applications in Organic Synthesis

| Nucleophile Class | Product Type | Application Area |

|---|---|---|

| Amines | Sulfonamides | Medicinal chemistry, enzyme inhibitors |

| Alcohols | Sulfonate esters | Chemical intermediates, leaving groups |

| Thiols | Thiosulfonates | Biochemical research, protein modification |

The sulfonyl chloride functionality readily undergoes nucleophilic substitution reactions, making it valuable for introducing the difluoromethoxyphenyl group into more complex molecules.

In Heterocyclic Chemistry

The compound has demonstrated utility in the synthesis of heterocyclic compounds, particularly those with potential pharmaceutical applications. The difluoromethoxy group introduces beneficial pharmacokinetic properties, while the sulfonyl moiety can be transformed into various functional groups for further elaboration.

Applications in Medicinal Chemistry

Pharmacological Significance

The difluoromethoxy group (-OCF₂H) has gained significant attention in medicinal chemistry due to its unique properties:

-

Acts as a bioisostere for various functional groups including hydroxyl and methoxy

-

Improves metabolic stability against oxidative processes

-

Enhances membrane permeability due to its lipophilic nature

-

Provides hydrogen bond acceptor capabilities

These properties make 2-(Difluoromethoxy)benzene-1-sulfonyl chloride an attractive building block for pharmaceutical development.

Development of Bioactive Compounds

Derivatives of 2-(Difluoromethoxy)benzene-1-sulfonyl chloride have been explored in the development of various bioactive compounds, including:

| Therapeutic Area | Compound Class | Mechanism |

|---|---|---|

| Anti-inflammatory | Sulfonamides | COX-2 inhibition |

| Antimicrobial | Sulfones | Dihydropteroate synthase inhibition |

| CNS agents | Sulfonamide derivatives | Various neural targets |

The ability to form covalent bonds with nucleophilic sites in biological targets makes sulfonyl chloride-derived compounds useful in developing enzyme inhibitors and receptor modulators.

Comparative Analysis with Related Compounds

Structural Analogs

Several structurally related compounds exhibit similar reactivity profiles but with distinct applications:

These structural variations allow for fine-tuning of properties for specific applications in medicinal chemistry and materials science.

Reactivity Comparison

The reactivity of 2-(Difluoromethoxy)benzene-1-sulfonyl chloride can be compared with other sulfonyl chlorides:

-

The difluoromethoxy group modifies the electronic properties of the benzene ring, affecting the reactivity of the sulfonyl chloride group

-

The ortho positioning of the difluoromethoxy group may provide steric effects that influence reaction rates and selectivity

-

The electron-withdrawing nature of the fluorine atoms can enhance the electrophilicity of the sulfonyl chloride group

| Hazard Type | Classification | Recommended Precautions |

|---|---|---|

| Skin Contact | Corrosive | Chemical-resistant gloves, lab coat |

| Eye Exposure | Severe damage potential | Safety goggles or face shield |

| Ingestion | Harmful | No eating/drinking in work area |

| Inhalation | Respiratory irritant | Use in well-ventilated area or fume hood |

The compound can cause severe skin burns and eye damage, is harmful if swallowed, and may cause respiratory irritation.

Current Research Trends

Novel Synthetic Applications

Recent research has explored more efficient synthetic routes for preparing 2-(Difluoromethoxy)benzene-1-sulfonyl chloride and its derivatives. These include:

-

Metal-catalyzed difluoromethoxylation reactions

-

Flow chemistry approaches for safer handling of reactive intermediates

-

Green chemistry protocols that minimize waste and reduce the use of hazardous reagents

Emerging Medicinal Applications

The unique properties of difluoromethoxylated compounds continue to drive research in medicinal chemistry:

-

Development of difluoromethoxy-containing drug candidates with improved pharmacokinetic profiles

-

Exploration of covalent inhibitors utilizing the sulfonyl chloride functionality

-

Investigation of structure-activity relationships in various therapeutic areas

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume